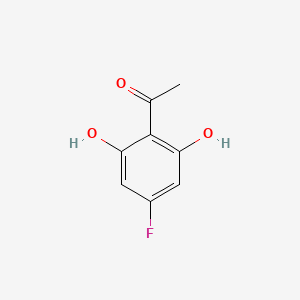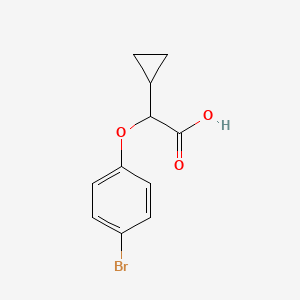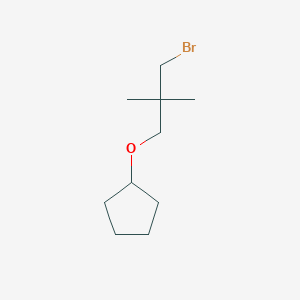
(3-Bromo-2,2-dimethylpropoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is a chemical compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . It is characterized by a bromine atom attached to a dimethylpropoxy group, which is further connected to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropoxy)cyclopentane typically involves the reaction of 3-bromo-2,2-dimethylpropanol with cyclopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,2-dimethylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a potential inhibitor of specific enzymes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the cyclopentane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The dimethylpropoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular access.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2,2-dimethylpropoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(3-bromo-2,2-dimethylpropoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
FOGYUGRIGLRWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
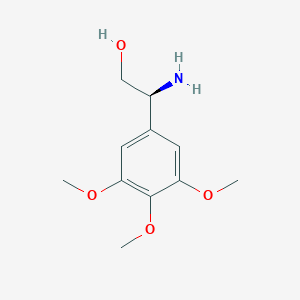
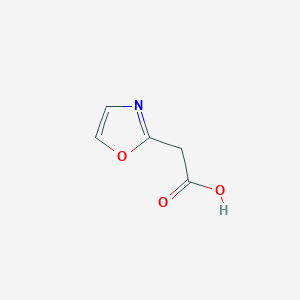
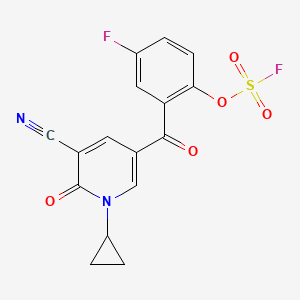
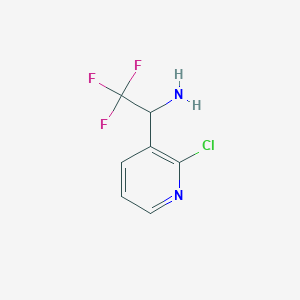
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)

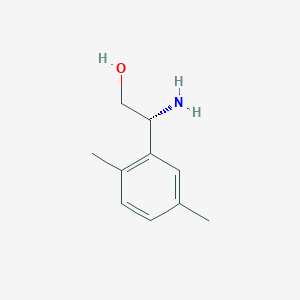
![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
